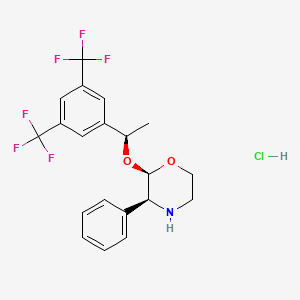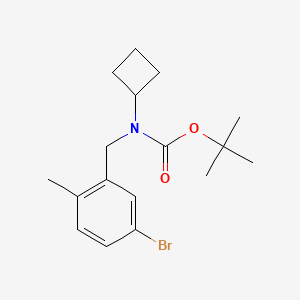
Des-(4-fluoro-1,2,4-triazol-3-one-5-methyl (2R,3S,1'S)-Aprepitant Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Des-(4-fluoro-1,2,4-triazol-3-one-5-methyl (2R,3S,1’S)-Aprepitant Hydrochloride is a derivative of Aprepitant, a substance P/neurokinin 1 (NK1) receptor antagonist. This compound is primarily studied for its potential applications in treating nausea and vomiting, particularly those induced by chemotherapy. The modification involving the 4-fluoro-1,2,4-triazol-3-one-5-methyl group aims to enhance its pharmacokinetic properties and efficacy.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Des-(4-fluoro-1,2,4-triazol-3-one-5-methyl (2R,3S,1’S)-Aprepitant Hydrochloride typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions, often using a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).
Fluorination: Introduction of the fluorine atom is achieved using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Coupling with Aprepitant Derivative: The synthesized triazole derivative is then coupled with an Aprepitant precursor using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an inert atmosphere.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would scale up the laboratory synthesis methods, ensuring stringent control over reaction conditions to maintain product purity and yield. Techniques such as continuous flow chemistry might be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be performed on the triazole ring or other functional groups using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, in solvents like dichloromethane (DCM).
Reduction: LiAlH4, sodium borohydride (NaBH4), in solvents like tetrahydrofuran (THF).
Substitution: Amines, thiols, in polar solvents like DMF or DMSO.
Major Products
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives with various functional groups.
科学研究应用
Des-(4-fluoro-1,2,4-triazol-3-one-5-methyl (2R,3S,1’S)-Aprepitant Hydrochloride has several research applications:
Chemistry: Studied for its unique chemical properties and reactivity, particularly in the development of new synthetic methodologies.
Biology: Used in research on neurokinin receptors and their role in various physiological processes.
Medicine: Investigated for its potential to treat chemotherapy-induced nausea and vomiting, as well as other conditions involving the NK1 receptor.
作用机制
The compound exerts its effects by antagonizing the NK1 receptor, which is involved in the emetic (vomiting) reflex. By blocking this receptor, the compound can prevent the binding of substance P, a neuropeptide associated with inducing vomiting. This action helps in managing nausea and vomiting, particularly in patients undergoing chemotherapy.
相似化合物的比较
Similar Compounds
Aprepitant: The parent compound, also an NK1 receptor antagonist.
Fosaprepitant: A prodrug of Aprepitant, used intravenously.
Rolapitant: Another NK1 receptor antagonist with a longer half-life.
Uniqueness
Des-(4-fluoro-1,2,4-triazol-3-one-5-methyl (2R,3S,1’S)-Aprepitant Hydrochloride is unique due to its modified triazole ring, which enhances its pharmacokinetic properties, potentially offering better efficacy and bioavailability compared to its analogs.
This detailed overview provides a comprehensive understanding of Des-(4-fluoro-1,2,4-triazol-3-one-5-methyl (2R,3S,1’S)-Aprepitant Hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C20H20ClF6NO2 |
|---|---|
分子量 |
455.8 g/mol |
IUPAC 名称 |
(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-phenylmorpholine;hydrochloride |
InChI |
InChI=1S/C20H19F6NO2.ClH/c1-12(14-9-15(19(21,22)23)11-16(10-14)20(24,25)26)29-18-17(27-7-8-28-18)13-5-3-2-4-6-13;/h2-6,9-12,17-18,27H,7-8H2,1H3;1H/t12-,17+,18-;/m1./s1 |
InChI 键 |
CYUJCMZNSWCAQI-DIJUPQTOSA-N |
手性 SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](NCCO2)C3=CC=CC=C3.Cl |
规范 SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NCCO2)C3=CC=CC=C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethanone, 1-[3-(2-fluoroethoxy)phenyl]-](/img/structure/B12072509.png)












